N'-ethyl-N,N-dimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine
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Overview
Description
N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine is an organic compound with the molecular formula C10H22N2. This compound is a derivative of ethylenediamine, featuring additional ethyl and dimethyl groups, as well as a 2-methylbut-2-enyl substituent. It is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with appropriate alkylating agents. One common method includes the reaction of ethylenediamine with ethyl iodide and dimethyl sulfate under basic conditions to introduce the ethyl and dimethyl groups. The 2-methylbut-2-enyl group can be introduced via a subsequent reaction with an appropriate alkyl halide or alkene under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where ethylenediamine is reacted with the necessary alkylating agents in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
Oxidation: The major products include oxidized derivatives such as N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine oxides.
Reduction: The major products include reduced derivatives such as N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine hydrides.
Substitution: The major products include substituted derivatives where the amino groups are replaced by other functional groups.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with the formula C2H8N2, lacking the additional alkyl groups.
N,N-dimethylethylenediamine: A derivative of ethylenediamine with two methyl groups attached to the nitrogen atoms.
N,N-diethylethylenediamine: Another derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
N’-ethyl-N,N-dimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine is unique due to its specific combination of ethyl, dimethyl, and 2-methylbut-2-enyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-6-11(3)10-13(7-2)9-8-12(4)5/h6H,7-10H2,1-5H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIAURMZNPMBJW-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC(=CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN(C)C)C/C(=C/C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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